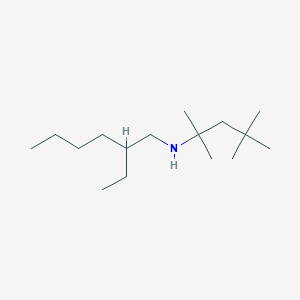
2-Ethyl-N-(2,4,4-trimethylpentan-2-yl)hexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-N-(2,4,4-trimethylpentan-2-yl)hexan-1-amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This particular compound features a complex branched structure, making it a subject of interest in various fields of research and industry.
Preparation Methods
The synthesis of 2-Ethyl-N-(2,4,4-trimethylpentan-2-yl)hexan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of a primary amine with a suitable alkyl halide under basic conditions. For instance, the reaction between 2-ethylhexan-1-amine and 2,4,4-trimethylpentan-2-yl chloride in the presence of a base like sodium hydroxide can yield the desired product. Industrial production methods may involve similar reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
2-Ethyl-N-(2,4,4-trimethylpentan-2-yl)hexan-1-amine undergoes various chemical reactions typical of amines. These include:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
2-Ethyl-N-(2,4,4-trimethylpentan-2-yl)hexan-1-amine finds applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.
Mechanism of Action
The mechanism by which 2-Ethyl-N-(2,4,4-trimethylpentan-2-yl)hexan-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and influencing metabolic pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
2-Ethyl-N-(2,4,4-trimethylpentan-2-yl)hexan-1-amine can be compared with other similar compounds such as:
2,4,4-Trimethylpentan-2-ylamine: A simpler amine with a similar branched structure.
2-Ethylhexan-1-amine: Another primary amine with a less complex structure.
N-(2,4,4-Trimethylpentan-2-yl)hexan-1-amine: A compound with a similar backbone but different substitution pattern.
The uniqueness of this compound lies in its specific branched structure, which can impart distinct chemical and physical properties, making it valuable for specialized applications.
Properties
CAS No. |
62927-25-7 |
|---|---|
Molecular Formula |
C16H35N |
Molecular Weight |
241.46 g/mol |
IUPAC Name |
2-ethyl-N-(2,4,4-trimethylpentan-2-yl)hexan-1-amine |
InChI |
InChI=1S/C16H35N/c1-8-10-11-14(9-2)12-17-16(6,7)13-15(3,4)5/h14,17H,8-13H2,1-7H3 |
InChI Key |
DPUOUQPUCTUEPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNC(C)(C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















